

# Application Notes and Protocols: Leveraging 5-Methylpiperazin-2-one in Modern Medicinal Chemistry

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## Compound of Interest

Compound Name: **5-Methylpiperazin-2-one**

Cat. No.: **B2805226**

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**Abstract:** The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs across a wide array of therapeutic areas.[\[1\]](#) [\[2\]](#) This guide focuses on a specific, high-value derivative: **5-Methylpiperazin-2-one**. This molecule introduces a chiral center and a constrained lactam functionality, providing medicinal chemists with a powerful tool to build stereospecific, conformationally restricted molecules with tunable physicochemical properties. These application notes provide a comprehensive overview of the strategic rationale for using **5-Methylpiperazin-2-one**, its key applications, and detailed, field-proven protocols for its synthetic manipulation.

## Core Attributes: Physicochemical Properties and Safety

A foundational understanding of a building block's intrinsic properties is critical for its effective deployment in a drug discovery campaign.

## Physicochemical Data

**5-Methylpiperazin-2-one** is a chiral, cyclic lactam that offers a unique combination of features for scaffold design. Its properties make it an attractive starting point for developing compounds with favorable drug-like characteristics.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>10</sub> N <sub>2</sub> O	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	114.15 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	907973-06-2 (Racemate)	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>
1240583-20-3 ((S)-enantiomer)	<a href="#">[4]</a> <a href="#">[5]</a>	
Canonical SMILES	CC1CNC(=O)CN1	<a href="#">[3]</a> <a href="#">[8]</a>
InChIKey	SODLPCCCEKPQWAY- UHFFFAOYSA-N	<a href="#">[3]</a> <a href="#">[8]</a>
Predicted XlogP	-0.7	<a href="#">[3]</a> <a href="#">[8]</a>
Hydrogen Bond Donors	2	<a href="#">[3]</a>
Hydrogen Bond Acceptors	2	<a href="#">[3]</a>

## Safety and Handling

As a reactive chemical intermediate, proper handling of **5-Methylpiperazin-2-one** is paramount for ensuring laboratory safety.

- GHS Hazard Classification: According to aggregated GHS information, this compound is classified as causing severe skin burns and eye damage.[\[3\]](#)[\[9\]](#)
- Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Handling Precautions: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[\[11\]](#)[\[12\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[\[10\]](#)[\[12\]](#)

## Strategic Rationale for Use in Drug Discovery

The decision to incorporate a specific scaffold into a drug design project is driven by its ability to confer strategic advantages. **5-Methylpiperazin-2-one** offers several compelling benefits.

## The Power of the Constrained Scaffold

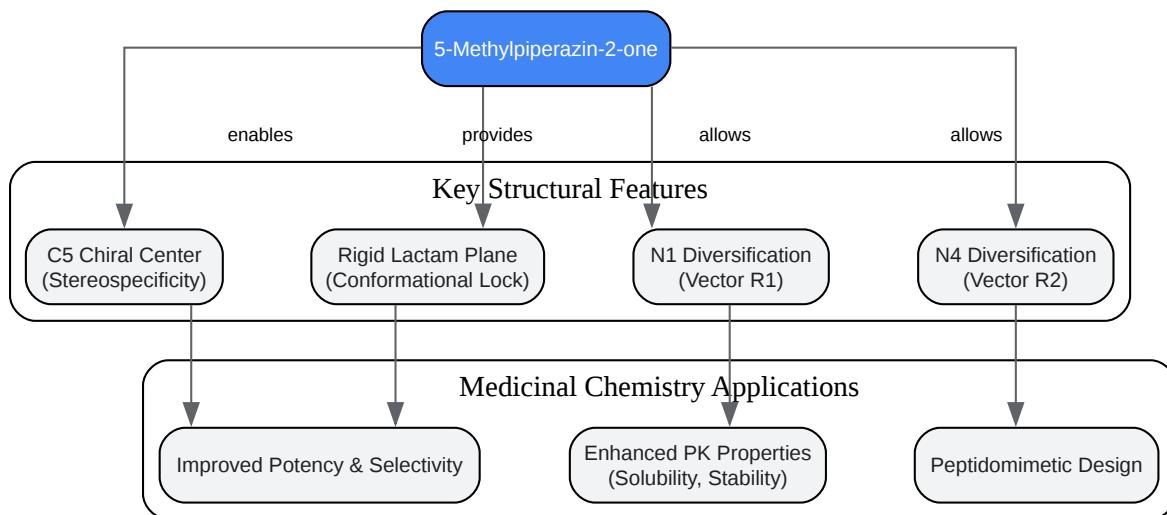
The piperazin-2-one core imposes significant conformational rigidity compared to more flexible acyclic linkers. This pre-organization of the molecular structure can lead to a lower entropic penalty upon binding to a biological target, often resulting in higher binding affinity. The two nitrogen atoms, N1 and N4, serve as key diversification points, allowing substituents to be projected into space in well-defined vectors to probe the binding pocket of a target protein.

## Chirality as a Tool for Specificity

The methyl group at the C5 position introduces a stereocenter. This is a critical design element, as biological macromolecules (enzymes, receptors) are themselves chiral. Synthesizing and testing individual enantiomers ((R) and (S)) allows for the exploration of stereospecific interactions, which can dramatically improve a compound's potency and selectivity, thereby reducing the potential for off-target effects.[\[13\]](#)

## A Versatile Peptidomimetic

The **5-Methylpiperazin-2-one** structure can be viewed as a constrained mimic of a dipeptide unit (e.g., Alanine-Glycine). This makes it an excellent building block for creating peptidomimetics—molecules that mimic the structure and function of peptides but possess superior metabolic stability and oral bioavailability.[\[13\]](#)



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**Caption:** Key features and applications of the **5-Methylpiperazin-2-one** scaffold.

## Key Applications and SAR Insights

The piperazine scaffold is ubiquitous in drug discovery.[\[1\]](#)[\[14\]](#)[\[15\]](#) Derivatives of **5-Methylpiperazin-2-one** are logically positioned to contribute to several therapeutic areas:

- Oncology: Many kinase inhibitors utilize a piperazine moiety as a linker to connect key pharmacophoric fragments that bind to the ATP pocket.[\[1\]](#) The constrained nature of **5-methylpiperazin-2-one** can be used to fine-tune the orientation of these fragments, while the N1 and N4 positions allow for modifications to enhance solubility and cell permeability.
- Central Nervous System (CNS) Disorders: Arylpiperazines are classic pharmacophores for modulating serotonin (5-HT) and dopamine (D2) receptors.[\[16\]](#)[\[17\]](#) The **5-methylpiperazin-2-one** core can serve as a novel, chiral scaffold to develop next-generation CNS agents with improved selectivity profiles.
- Infectious Diseases: Piperazine derivatives have demonstrated a broad spectrum of activity, including antitubercular, antibacterial, and antiviral properties.[\[18\]](#)[\[19\]](#)[\[20\]](#) The ability to

introduce diverse functionality onto the **5-methylpiperazin-2-one** core makes it a valuable platform for generating new anti-infective candidates.

## Synthetic Protocols for Derivatization

Effective utilization of **5-Methylpiperazin-2-one** requires robust and regioselective synthetic methods. The presence of two distinct secondary amines (the N4 amide and the N1 amine) necessitates a thoughtful synthetic strategy, often involving orthogonal protecting groups.



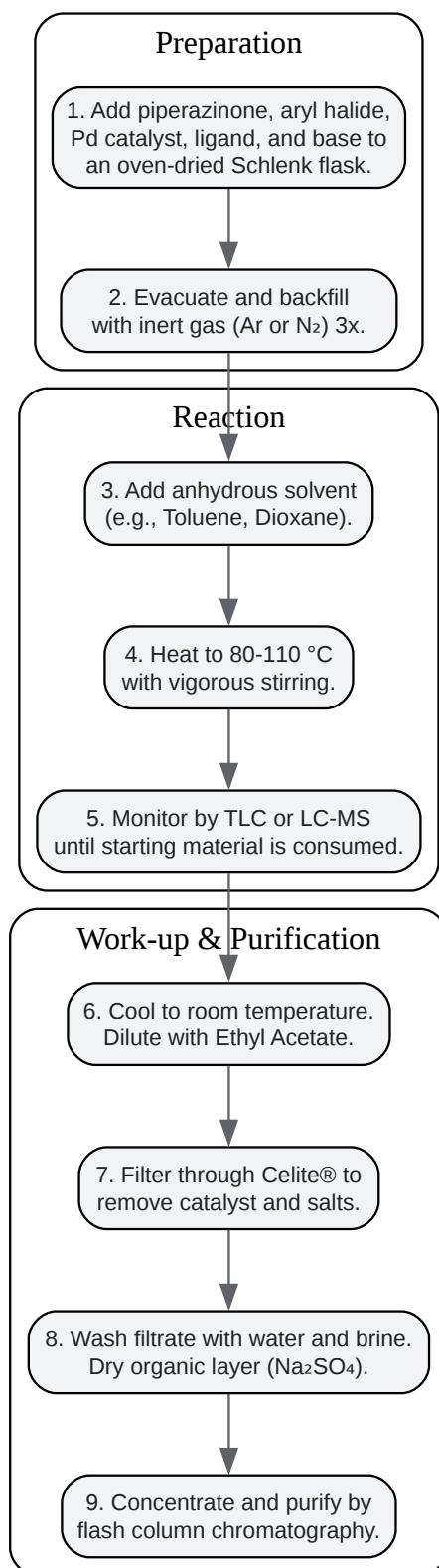
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**Caption:** Regioselective functionalization strategy for **5-Methylpiperazin-2-one**.

## Protocol 4.1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol details the coupling of an aryl halide to the N1 position of a (pre-functionalized and N4-protected, if necessary) **5-methylpiperazin-2-one**.

- Causality and Rationale: The Buchwald-Hartwig amination is the gold standard for forming aryl-amine bonds.[21][22] It is highly versatile and tolerates a wide range of functional groups. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical.[23] These ligands promote the crucial reductive elimination step in the catalytic cycle and are effective even with sterically demanding substrates or less reactive aryl chlorides. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine without competing in the reaction.[23] All reagents and solvents must be anhydrous, as water can deactivate the palladium catalyst and hydrolyze the base.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for the Buchwald-Hartwig N-arylation.

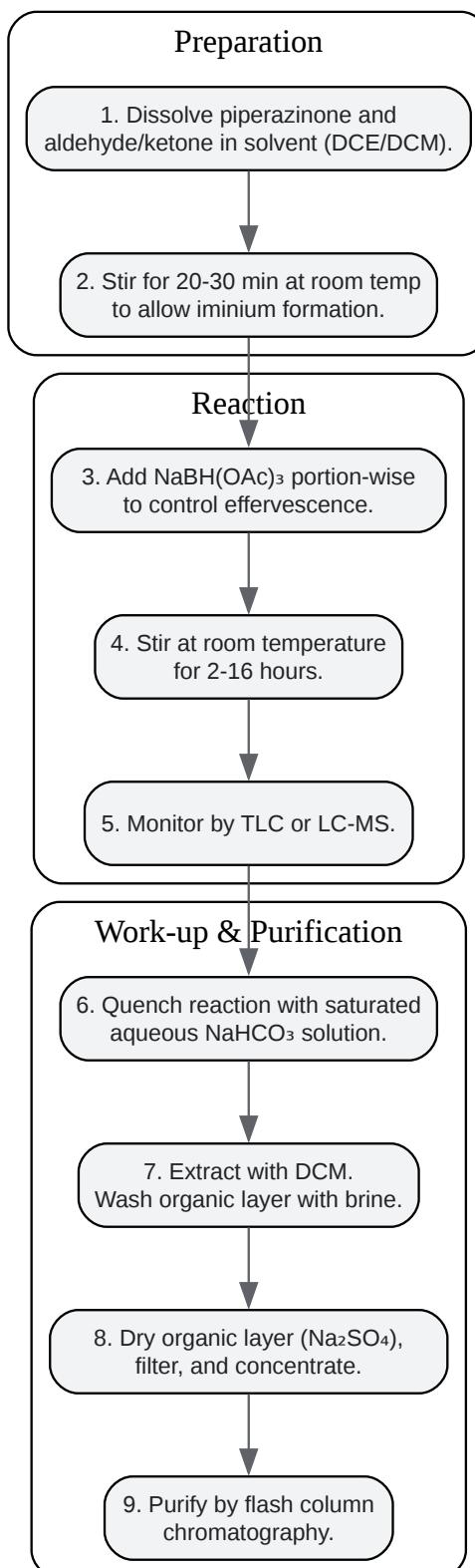
### Step-by-Step Methodology:

- Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add **5-methylpiperazin-2-one** (1.0 equiv.), the desired aryl halide (1.1 equiv.), a palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g.,  $\text{NaOtBu}$ , 1.4 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[\[21\]](#)
- Inert Atmosphere: Seal the flask, and if not in a glovebox, evacuate and backfill with inert gas three times.
- Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, 5-10 mL per mmol of the limiting reagent) via syringe.
- Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
- Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate.
- Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
- Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-arylated product.

## Protocol 4.2: N-Alkylation via Reductive Amination

This protocol describes the addition of an alkyl group to the N1 position by reacting it with an aldehyde or ketone.

- Causality and Rationale: Reductive amination is a mild and highly efficient method for forming alkyl-amine bonds. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced *in situ*. Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) is the reducing agent of choice for this transformation. It is less reactive than other hydrides like sodium borohydride, meaning it will not reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the protonated iminium intermediate. This selectivity prevents side reactions and leads to cleaner product formation. Dichloroethane (DCE) or Dichloromethane (DCM) are common solvents as they are relatively non-polar and aprotic, effectively solvating the reactants without interfering with the reaction.



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**Caption:** Experimental workflow for Reductive Amination.

## Step-by-Step Methodology:

- Reaction Setup: To a round-bottom flask, add **5-methylpiperazin-2-one** (1.0 equiv.) and the desired aldehyde or ketone (1.0-1.2 equiv.). Dissolve the solids in a suitable solvent such as dichloroethane (DCE) or dichloromethane (DCM).
- Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. A small amount of acetic acid (catalytic) can be added to facilitate iminium ion formation, particularly with ketones.
- Reduction: Add sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ , 1.5 equiv.) to the mixture in portions. Note: Mild effervescence may occur.
- Reaction: Allow the reaction to stir at room temperature for 2 to 16 hours.
- Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.
- Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ). Stir until effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Concentration: Filter the solution and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography to afford the desired N-alkylated product.

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